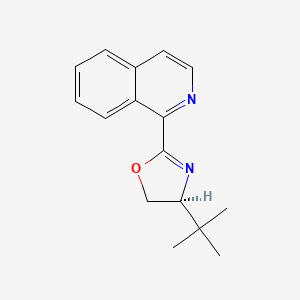

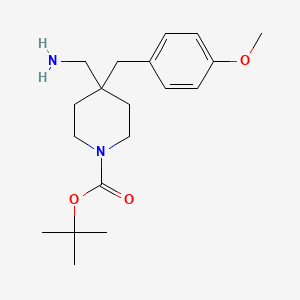

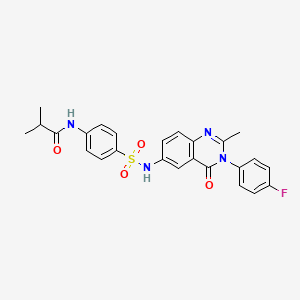

(S)-4-isopropyl-3-methyl-2-(3-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HSL-IN-2 is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL). Its chemical structure consists of a carbamoyl-triazole scaffold. The compound specifically targets HSL, an enzyme involved in lipid metabolism. Lipases play a crucial role in hydrolyzing stored triglycerides into free fatty acids and glycerol. By inhibiting HSL, HSL-IN-2 modulates lipid homeostasis and may have implications in various biological processes .

Applications De Recherche Scientifique

HSL-IN-2’s applications span multiple fields:

Chemistry: As a tool compound for studying lipid metabolism and enzyme inhibition.

Biology: Investigating lipid signaling pathways and cellular responses.

Medicine: Potential therapeutic implications in obesity, diabetes, and lipid-related disorders.

Industry: Developing novel lipid-modulating drugs.

Méthodes De Préparation

Synthetic Routes:: The synthetic route for HSL-IN-2 involves the assembly of its core carbamoyl-triazole structure. While specific details are proprietary, researchers have developed efficient methods to synthesize this compound. These routes likely include coupling reactions, cyclizations, and functional group manipulations.

Reaction Conditions:: The reaction conditions for HSL-IN-2 synthesis may involve:

- Coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling)

- Cyclization reactions (e.g., triazole formation)

- Protection and deprotection steps

- Purification techniques (e.g., column chromatography, recrystallization)

Industrial Production:: Industrial-scale production methods remain undisclosed, but optimization likely focuses on yield, scalability, and cost-effectiveness.

Analyse Des Réactions Chimiques

Reactions Undergone:: HSL-IN-2 may participate in various chemical reactions, including:

- Oxidation reactions (e.g., metabolic transformations)

- Hydrolysis (enzymatic or chemical)

- Conjugation reactions (e.g., amidation, esterification)

- Oxidation: Cytochrome P450 enzymes, NAD(P)H, oxygen

- Hydrolysis: Acidic or enzymatic hydrolysis

- Conjugation: Amine coupling reagents, carboxylic acid derivatives

Major Products:: The primary products of HSL-IN-2 reactions depend on the specific context. Hydrolysis may yield free fatty acids and the parent triazole compound.

Mécanisme D'action

HSL-IN-2 inhibits HSL, affecting lipid breakdown. It likely disrupts the hydrolysis of stored triglycerides, impacting energy balance and adipose tissue function. Further research is needed to elucidate its precise molecular targets and downstream effects.

Comparaison Avec Des Composés Similaires

HSL-IN-2’s uniqueness lies in its selective inhibition of HSL. Similar compounds include other lipase inhibitors (e.g., orlistat) and lipid metabolism modulators (e.g., fibrates).

Propriétés

IUPAC Name |

3-methyl-2-[(3S)-3-methylpiperidine-1-carbonyl]-4-propan-2-yl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-9(2)12-11(4)16(19-13(12)17)14(18)15-7-5-6-10(3)8-15/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESKOHENXWEAX-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2944271.png)

![6H-thieno[2,3-b]pyrrole](/img/structure/B2944273.png)

![N-(cyanomethyl)-N-methyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2944275.png)

![(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2944283.png)

![(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2944285.png)